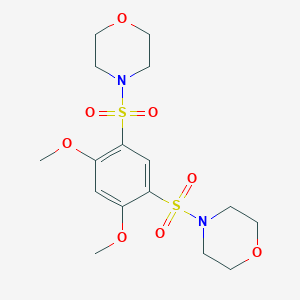
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine, also known as Tryptamine, is a naturally occurring compound found in many plants and animals. It is a psychoactive substance that has been used for medicinal and recreational purposes for centuries.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is not fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to increased serotonin release and activation of the prefrontal cortex, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. It has also been shown to reduce inflammation and oxidative stress in the brain.
実験室実験の利点と制限
The advantages of using 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine in lab experiments include its ability to induce psychedelic experiences and alter consciousness, which can be useful in studying the brain and consciousness. However, its psychoactive effects may also be a limitation, as it may be difficult to control and standardize the experience across different subjects.
将来の方向性
There are many future directions for research on 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety. Additionally, further research is needed to understand its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Finally, more research is needed to explore its potential as a tool for studying consciousness and the brain.
In conclusion, 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine is a naturally occurring compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
合成法
The synthesis of 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine can be achieved through various methods. One of the most common methods is the reduction of tryptophan using sodium borohydride. Another method involves the condensation of indole and 2-(3-thienyl)ethylamine in the presence of a catalyst. These methods have been used to produce high yields of pure 2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine.
科学的研究の応用
2-(1H-indol-3-yl)-N-(3-thienylmethyl)ethanamine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been studied for its antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, it has been investigated for its ability to induce psychedelic experiences and alter consciousness.
特性
分子式 |
C15H16N2S |
|---|---|
分子量 |
256.4 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H16N2S/c1-2-4-15-14(3-1)13(10-17-15)5-7-16-9-12-6-8-18-11-12/h1-4,6,8,10-11,16-17H,5,7,9H2 |
InChIキー |
VQLDFXXJOXFZHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)



![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)